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Entrectinib (Rozlytrek®) has emerged as a significant therapeutic agent for tumors harboring

specific genetic alterations, demonstrating notable efficacy in patient populations both with and

without central nervous system (CNS) metastases. This guide provides a detailed comparison

of entrectinib's performance in these patient subgroups, supported by experimental data from

key clinical trials.

Entrectinib is a potent inhibitor of Tropomyosin Receptor Kinase (TRK) A/B/C, ROS1, and

Anaplastic Lymphoma Kinase (ALK) tyrosine kinases.[1][2] Its ability to cross the blood-brain

barrier allows it to achieve therapeutic concentrations in the CNS, making it a valuable option

for patients with intracranial disease.[1][3] This guide will delve into the clinical data that

underscores its dual action in systemic and intracranial settings.

Comparative Efficacy of Entrectinib
An integrated analysis of the phase I/II trials ALKA-372-001, STARTRK-1, and STARTRK-2

provides the primary basis for evaluating the efficacy of entrectinib.[4][5] These studies enrolled

patients with locally advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene

fusions.[6] The data presented below compares the outcomes for patients with and without

baseline CNS metastases across different tumor fusion types.

Efficacy in NTRK Fusion-Positive Solid Tumors

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15616950?utm_src=pdf-interest
https://synapse.patsnap.com/article/what-is-the-mechanism-of-entrectinib
https://pubmed.ncbi.nlm.nih.gov/26457764/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-entrectinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC8149347/
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.3017
https://pmc.ncbi.nlm.nih.gov/articles/PMC7811790/
https://clinicaltrials.gov/study/NCT02568267
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In an integrated analysis of 54 patients with NTRK fusion-positive solid tumors, 33% had

baseline CNS metastases.[7] Entrectinib demonstrated clinically meaningful and durable

responses in this patient population, irrespective of CNS involvement at baseline.[7][8]

Efficacy Endpoint
Patients without CNS
Metastases (n=42)

Patients with CNS
Metastases (n=12)

Systemic Objective Response

Rate (ORR)
59.5% (95% CI: 43.3–74.4)[7] 50.0% (95% CI: 21.1–78.9)[7]

Median Systemic Duration of

Response (DOR)

12.9 months (95% CI: 7.1–NE)

[7]

Not Evaluable (NE) (95% CI:

4.2–NE)[7]

Median Systemic Progression-

Free Survival (PFS)

12.0 months (95% CI: 8.7–

15.7)[7]

7.7 months (95% CI: 4.7–NE)

[7]

Intracranial Objective

Response Rate (ORR)
Not Applicable 55.0% (95% CI: 31.5-76.9)[7]

Median Intracranial Duration of

Response (DOR)
Not Applicable

12.9 months (95% CI: 5.6-NE)

[7]

Median Intracranial

Progression-Free Survival

(PFS)

Not Applicable
7.7 months (95% CI: 3.8-19.3)

[7]

Data from an integrated analysis of STARTRK-1, STARTRK-2, and ALKA-372-001 trials with a

data cut-off of May 31, 2018.[7] An updated analysis presented at ESMO 2020 on 16 patients

with NTRK fusion-positive tumors and baseline CNS metastases showed an intracranial ORR

of 50%, a median intracranial DOR of 8.0 months, and a median intracranial PFS of 8.9

months.[9][10]

Efficacy in ROS1 Fusion-Positive Non-Small Cell Lung
Cancer (NSCLC)
An updated integrated analysis of 161 patients with ROS1 fusion-positive NSCLC from the

same three trials also demonstrated significant clinical benefit, including in patients with CNS

metastases.[11][12]
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Efficacy Endpoint
Patients without CNS
Metastases (Investigator-
Assessed, n=105)

Patients with CNS
Metastases (Investigator-
Assessed, n=58)

Systemic Objective Response

Rate (ORR)
70% (95% CI: 60.5–78.4)[13] 64% (95% CI: 50.1–76.0)[13]

Median Systemic Progression-

Free Survival (PFS)

21.1 months (95% CI: 15.1–

36.6)[13]

11.8 months (95% CI: 7.7–

15.5)[13]

Median Overall Survival (OS) Not reached[11]
Median OS of 47.8 months for

the overall population[13]

Intracranial Objective

Response Rate (ORR) (BICR-

assessed, measurable CNS

disease, n=24)

Not Applicable
79.2% (95% CI: 57.9–92.9)[11]

[14]

Median Intracranial Duration of

Response (DOR) (BICR-

assessed, measurable CNS

disease, n=24)

Not Applicable 12.9 months[11][14]

Median Intracranial

Progression-Free Survival

(PFS) (BICR-assessed,

measurable CNS disease,

n=24)

Not Applicable
12.0 months (95% CI: 6.2–

19.3)[11][14]

Data from an updated integrated analysis with a longer follow-up.[11][13] BICR: Blinded

Independent Central Review.

Experimental Protocols
The efficacy data for entrectinib is primarily derived from an integrated analysis of three open-

label, multicenter, phase I/II clinical trials: ALKA-372-001, STARTRK-1, and STARTRK-2.[4][5]

Study Design:

ALKA-372-001 and STARTRK-1: Phase I dose-escalation and dose-expansion studies.[5]
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STARTRK-2: A phase II global basket study enrolling patients with solid tumors harboring

NTRK1/2/3, ROS1, or ALK gene rearrangements.[6]

Patient Population:

Inclusion Criteria: Patients with histologically or cytologically confirmed locally advanced or

metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions were enrolled.[6][15]

Patients with asymptomatic or previously treated and controlled CNS metastases were

eligible.[6][15] An Eastern Cooperative Oncology Group (ECOG) performance status of 0-2

was required.[15][16]

Exclusion Criteria: Prior treatment with TRK, ROS1, or ALK inhibitors was generally not

allowed, with some exceptions for crizotinib in ALK- or ROS1-rearranged NSCLC with CNS-

only progression.[6]

Treatment and Assessments:

Dosage: The recommended adult dose of entrectinib was 600 mg administered orally once

daily.[17]

Tumor Assessment: Tumor assessments were conducted at week 4 and every 8 weeks

thereafter.[4] Responses were evaluated by a Blinded Independent Central Review (BICR)

using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[4] Intracranial responses

were assessed using RECIST v1.1 or RANO criteria where applicable.[6]

Endpoints: The primary endpoints were Objective Response Rate (ORR) and Duration of

Response (DOR).[4] Secondary endpoints included Progression-Free Survival (PFS),

Overall Survival (OS), and intracranial efficacy measures.[4][18]

Visualizing the Mechanism and Workflow
Signaling Pathways Inhibited by Entrectinib
Entrectinib functions by competitively inhibiting the ATP-binding sites of the TRK, ROS1, and

ALK tyrosine kinases.[1] The fusion of these genes with others leads to constitutively active

kinase signaling, driving oncogenesis through downstream pathways such as MAPK/ERK and
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PI3K/AKT.[1] By blocking these kinases, entrectinib suppresses tumor growth and induces

apoptosis.[1]
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Caption: Entrectinib inhibits TRK, ROS1, and ALK fusion proteins, blocking downstream

signaling.

General Experimental Workflow for Entrectinib Clinical
Trials
The clinical development of entrectinib followed a structured workflow from patient identification

to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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